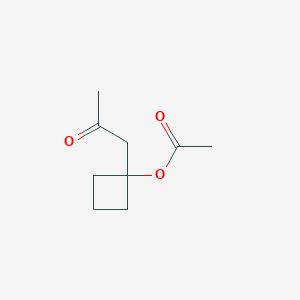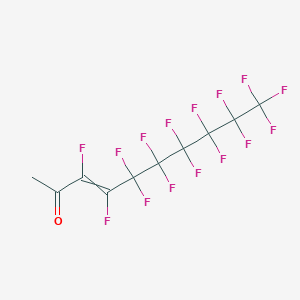
3,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Pentadecafluorodec-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Pentadecafluorodec-3-en-2-one is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Pentadecafluorodec-3-en-2-one typically involves the fluorination of a suitable precursor. One common method is the direct fluorination of dec-3-en-2-one using elemental fluorine or a fluorinating agent such as cobalt trifluoride (CoF3). The reaction is usually carried out under controlled conditions to ensure selective fluorination and to avoid over-fluorination or decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Pentadecafluorodec-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially fluorinated compounds.
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perfluorinated carboxylic acids, while reduction can produce partially fluorinated alcohols or hydrocarbons.
Scientific Research Applications
3,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Pentadecafluorodec-3-en-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.
Biology: Investigated for its potential use in biological imaging and as a probe for studying fluorine-containing biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a component of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty polymers, surfactants, and coatings due to its unique properties.
Mechanism of Action
The mechanism of action of 3,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Pentadecafluorodec-3-en-2-one involves its interaction with molecular targets through fluorine atoms. The high electronegativity of fluorine can influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules. The pathways involved may include binding to specific receptors or enzymes, altering their activity or function.
Comparison with Similar Compounds
Similar Compounds
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluorododecyl acrylate: Another highly fluorinated compound with similar properties.
Perfluorooctanoic acid (PFOA): A well-known perfluorinated compound with applications in various industries.
Uniqueness
3,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Pentadecafluorodec-3-en-2-one is unique due to its specific structure and the presence of multiple fluorine atoms, which impart distinct chemical and physical properties
Properties
CAS No. |
92604-91-6 |
|---|---|
Molecular Formula |
C10H3F15O |
Molecular Weight |
424.11 g/mol |
IUPAC Name |
3,4,5,5,6,6,7,7,8,8,9,9,10,10,10-pentadecafluorodec-3-en-2-one |
InChI |
InChI=1S/C10H3F15O/c1-2(26)3(11)4(12)5(13,14)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)25/h1H3 |
InChI Key |
GASXCMFGMORIFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Hydrazinylidenemethoxy)methyl]pyridin-1-ium chloride](/img/structure/B14361556.png)
![10,10'-(Propane-1,3-diyl)di(benzo[g]pteridine-2,4(3H,10H)-dione)](/img/structure/B14361557.png)

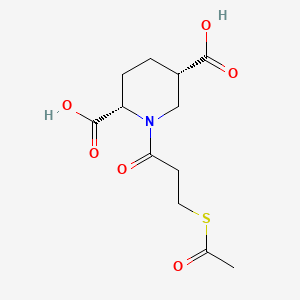
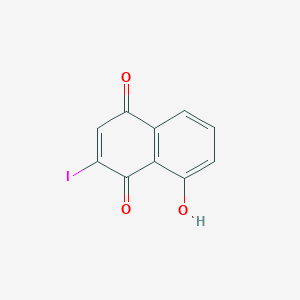
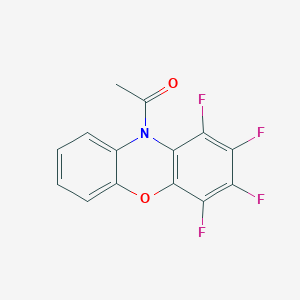
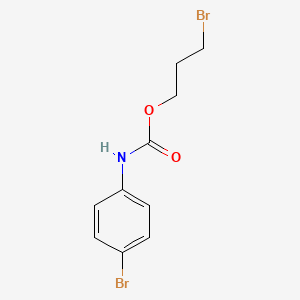

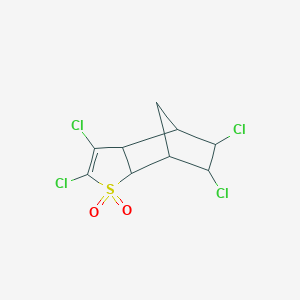
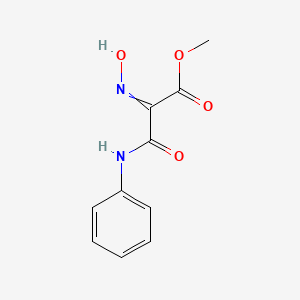
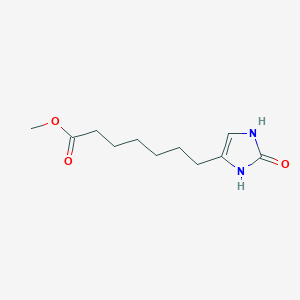
![1-{[1-(4-Chlorophenyl)cyclopentyl]methyl}-1H-1,2,4-triazole](/img/structure/B14361620.png)

